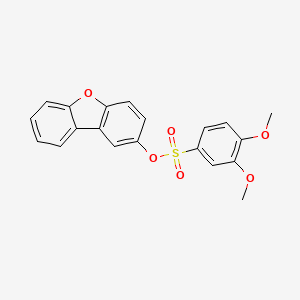

Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate involves electropolymerization of monomers DBT-2Th (dibenzothiophene) and DBF-2Th (dibenzofuran-bithiophene). By attaching bithiophene at both the 2 and 8 positions of dibenzothiophene and dibenzofuran, extended conjugation is achieved. The resulting electrochromic π-conjugated polymers exhibit good π redox activity, high optical contrast, favorable response time, and excellent kinetic stability .

Molecular Structure Analysis

The molecular formula of Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate is C₁₂H₈O , with a molar mass of approximately 168.19 g/mol. It appears as a white crystalline powder with a melting point range of 81 to 85 °C and a boiling point of 285 °C. The compound is insoluble in water .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Toxicity and Environmental Impact

Research has focused on the toxicity and environmental impact of dibenzofurans, a class of compounds to which Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate belongs. Dibenzofuran and its derivatives, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), have been evaluated for their toxic equivalency factors (TEFs) for risk assessment in humans and wildlife (Berg et al., 1998). These compounds are recognized for their potential to cause environmental and health hazards due to their persistence and toxicity.

Anticancer and DNA Interaction Studies

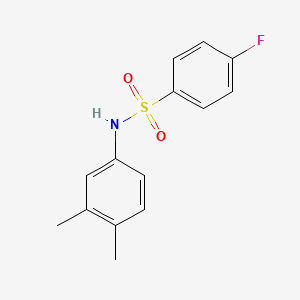

Sulfonamide derivatives, structurally related to Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, have been studied for their interactions with DNA and potential anticancer activities. Complexes involving copper(II) and sulfonamide derivatives have shown varying degrees of DNA binding, DNA cleavage, genotoxicity, and anticancer effects (González-Álvarez et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, dibenzofuran derivatives have been explored for the synthesis of hydrophilic polymers. For instance, homopolymers of sodium 4-styrenesulfonate, which have structural similarities to Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, have been synthesized via reversible addition−fragmentation chain transfer polymerization (Mitsukami et al., 2001).

Sensor Development for Biological Molecules

Dibenzofuran-based compounds have been employed in designing fluorescent probes for detecting specific biomolecules. For example, a probe based on a dibenzofuran derivative was developed for the visual detection of cysteine in milk and water samples, demonstrating the utility of these compounds in sensor technologies (Wang et al., 2018).

Synthesis of Dibenzofuran Derivatives

The synthesis of dibenzofuran derivatives, including Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, is a topic of interest in organic chemistry. These compounds are valuable for their applications in pharmaceuticals and electronic materials. Methods involving intramolecular C-O bond formation have been developed for an efficient and eco-friendly synthesis of these derivatives (Cho et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6S/c1-23-19-10-8-14(12-20(19)24-2)27(21,22)26-13-7-9-18-16(11-13)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPRMJZQLCBZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)